molecular formula C40H58O2S4Sn2 B13138276 [4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B13138276
M. Wt: 936.6 g/mol
InChI Key: RPNYNODSHNZRNP-UHFFFAOYSA-N
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Description

[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. It is characterized by the presence of thiophene and benzothiol groups, which are known for their electronic properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps. The process begins with the preparation of the thiophene and benzothiol precursors. These precursors are then subjected to stannylation reactions, where trimethylstannyl groups are introduced. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the thiophene rings into more saturated forms.
  • Substitution: The trimethylstannyl groups can be substituted with other functional groups, allowing for further modification of the compound.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution: Halogenated reagents and organometallic compounds are typically employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, [4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials.

Biology: The compound’s potential biological applications are still under investigation. Its ability to interact with biological molecules could lead to new insights in biochemistry and molecular biology.

Medicine: In medicine, the

Properties

Molecular Formula

C40H58O2S4Sn2

Molecular Weight

936.6 g/mol

IUPAC Name

[4,8-bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C34H40O2S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-35-29-15-13-27(39-29)31-25-17-19-38-34(25)32(26-18-20-37-33(26)31)28-14-16-30(40-28)36-22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;;

InChI Key

RPNYNODSHNZRNP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)OCC(CC)CCCC)[Sn](C)(C)C

Origin of Product

United States

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